6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBJMYQZAVSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(CS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396557 | |
| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14226-94-9 | |
| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with chloroacetic acid in the presence of a base, followed by oxidation to form the desired thiomorpholine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.
Solvent: Polar solvents such as ethanol or methanol.
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters and amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have focused on its potential effectiveness against various bacterial strains, contributing to the development of new antibiotics in an era of increasing antibiotic resistance. For instance, derivatives of thiomorpholine have shown activity against Gram-positive bacteria, making them candidates for further development in antimicrobial therapies .
Pharmacological Studies
The compound has been investigated for its potential role as a pharmacological agent. Its structural features allow it to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may influence metabolic pathways, although more detailed investigations are needed to elucidate its mechanisms of action and therapeutic potential .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This property can be harnessed for developing inhibitors that target diseases related to enzyme overactivity, such as certain cancers or metabolic disorders .
Bioconjugation Techniques
In biochemistry, the compound's carboxylic acid group can be utilized for bioconjugation purposes. This allows for the attachment of biomolecules such as proteins or antibodies, facilitating targeted drug delivery systems and enhancing the efficacy of therapeutic agents .
Material Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce unique functionalities such as biodegradability or increased thermal stability .
Nanomaterials Development
Research has explored the use of this compound in the creation of nanomaterials. These materials have applications in electronics, photonics, and catalysis due to their unique surface properties and reactivity at the nanoscale .
Case Studies
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Key Observations:
- Ring Systems: Thiomorpholine (target compound) and thiadiazine (CAS: Not provided) contain sulfur, while pyrrolidine derivatives lack sulfur but retain ketone groups .
- Polarity : Higher PSA values (e.g., 95.19 vs. 66.40) correlate with increased hydrogen-bonding capacity, critical for drug-receptor interactions .
- Lipophilicity : The target compound’s LogP (0.36) is intermediate, balancing solubility and membrane permeability better than the fluorophenyl-substituted analog (LogP ~1.8) .
Biological Activity
6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a sulfur atom in a morpholine ring, a carboxylic acid group, and a ketone group. Its molecular formula is C₇H₁₁NO₃S. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The compound's structure allows it to undergo several chemical reactions:
- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction : The ketone group can be reduced to form alcohol derivatives.
- Substitution : The carboxylic acid group can participate in esterification or amidation reactions.
These reactions enhance its utility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The role of the sulfur atom in the thiomorpholine ring is crucial for its binding affinity and specificity, potentially influencing various biochemical pathways such as enzyme inhibition and signal transduction processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are notable for their antibiotic resistance . The compound's structure facilitates interactions with bacterial enzymes, contributing to its effectiveness as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been explored for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Fluorescent Probes
Recent advancements have utilized derivatives of 5-oxothiomorpholine-3-carboxylic acid as fluorescent probes for detecting cysteine (Cys) in biological samples. These probes exhibit high selectivity and sensitivity, making them useful in biochemical assays for monitoring thiol levels in various contexts, including food safety and cellular studies .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiomorpholine derivatives, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This highlights the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated that these compounds could inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages. This suggests that this compound may exert similar effects, warranting further exploration into its therapeutic applications .
Comparative Analysis
Q & A
Q. What are the primary synthetic routes for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of thiomorpholine precursors or modification of substituted morpholine derivatives. Key steps include:
- Cyclocondensation : Using thioglycolic acid derivatives with ketones or aldehydes under acidic or basic conditions. For example, thiomorpholine rings can form via nucleophilic attack of sulfur on carbonyl groups .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts may be required to address stereochemistry at the 3-carboxylic acid position .
- Optimization : Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF, THF) significantly impact yield. Purification via recrystallization (using ethanol/water mixtures) or HPLC is critical to isolate >95% purity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the molecular ion ([M+H]⁺ = 176.21) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm structural integrity; key signals include δ 2.1 ppm (CH₃ groups) and δ 170 ppm (carboxylic acid) .
Advanced Research Questions
Q. How do stereochemical variations at the 3-carboxylic acid position affect biological activity or receptor binding?
- Molecular Docking : Compare enantiomers (R vs. S configurations) against targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina. Studies suggest the R-configuration enhances hydrogen bonding with active-site residues (e.g., Asp113 in serotonin receptors) .
- In Vitro Assays : Test enantiomers in cell-based models (e.g., cAMP accumulation assays) to quantify potency differences. Contradictory data may arise from off-target interactions, requiring selectivity profiling .
Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition studies involving this compound?
- Standardization of Assay Conditions : Variations in buffer composition (e.g., Mg²⁺ concentration) or enzyme sources (recombinant vs. native) can alter results. Replicate studies under identical conditions .
- Data Normalization : Use internal controls (e.g., known inhibitors like staurosporine) to calibrate activity measurements across labs .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with logP, solubility, and metabolic stability. Tools like Schrodinger’s QikProp predict bioavailability .
- Metabolite Prediction : Use software (e.g., GLORYx) to identify vulnerable sites (e.g., sulfur in thiomorpholine) for oxidative metabolism, informing structural modifications to enhance half-life .
Q. What experimental evidence supports or challenges the proposed mechanism of action in antimicrobial studies?
- Time-Kill Assays : Compare bactericidal kinetics (e.g., against S. aureus) with positive controls (e.g., ciprofloxacin). Discrepancies may indicate resistance mechanisms (e.g., efflux pumps) .
- Transcriptomic Analysis : RNA sequencing of treated bacteria can validate target engagement (e.g., downregulation of DNA gyrase) or reveal compensatory pathways .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
